![molecular formula C14H14N2O3S B4710609 5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one](/img/structure/B4710609.png)
5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one
Overview
Description
5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one, commonly known as AMT, is a synthetic compound that has been extensively studied for its various biological activities. It is a thiazolidinone derivative that has been found to possess anti-inflammatory, anti-cancer, and anti-tumor properties.
Mechanism of Action
The exact mechanism of action of AMT is not fully understood. However, it has been suggested that AMT exerts its biological activity by inhibiting various signaling pathways such as the NF-κB pathway and the MAPK pathway. It has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
AMT has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. AMT has been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of using AMT in lab experiments is its ability to inhibit the growth of various cancer cell lines. This makes it a potential candidate for the development of anti-cancer drugs. However, one of the limitations of using AMT in lab experiments is its low solubility in water, which makes it difficult to administer in vivo.
Future Directions
For the study of AMT include its potential use in the treatment of Alzheimer's disease and diabetes, as well as understanding its exact mechanism of action and improving its solubility in water for in vivo administration.
Scientific Research Applications
AMT has been extensively studied for its various biological activities. It has been found to possess anti-inflammatory, anti-cancer, and anti-tumor properties. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. It has also been found to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. AMT has been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
properties
IUPAC Name |
(5E)-2-amino-5-[(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)methylidene]-1,3-thiazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-3-4-9-5-8(6-10(19-2)12(9)17)7-11-13(18)16-14(15)20-11/h3,5-7,17H,1,4H2,2H3,(H2,15,16,18)/b11-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXFEULIFOTJSM-YRNVUSSQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CC=C)C=C2C(=O)N=C(S2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)CC=C)/C=C/2\C(=O)N=C(S2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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